Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Description
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a bicyclic heterocyclic compound featuring fused pyrrolo-pyrazole rings. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.21 g/mol . This compound serves as a critical intermediate in pharmaceutical research, particularly for synthesizing kinase inhibitors and anticancer agents.
Synthesis: The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives typically involves multi-step routes. For example, Zhong-Gang Bai et al. developed an 8-step procedure for a related compound, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, achieving an overall yield of 29.4% . Key steps include SEM protection, alkylation, bromination, and oxime formation followed by hydrogenation .
Applications: Derivatives of this scaffold have shown promise as PI3K-delta inhibitors, anaplastic lymphoma kinase (ALK) inhibitors, and PDE4 antagonists . For instance, (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is under investigation as a cyclin-dependent kinase inhibitor .
Properties
IUPAC Name |
methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-5-9-10-4-2-3-7(6)10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXYIPWYBJOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via [3+2] Cycloaddition Reactions
The pyrrolo[1,2-b]pyrazole scaffold is commonly synthesized through [3+2] cycloaddition, a method leveraging dipolarophiles and azomethine ylides. In this approach, a pyrrolidine-derived meso-ionic intermediate reacts with a methyl acrylate derivative to form the bicyclic framework. For instance, a proline-based synthon generates an azomethine ylide, which undergoes cycloaddition with methyl propiolate to yield the pyrrolo[1,2-b]pyrazole core .
Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from 80°C to 120°C. Catalytic amounts of triethylamine or DBU (1,8-diazabicycloundec-7-ene) are employed to facilitate the cyclization. The regioselectivity of the reaction is influenced by the electronic properties of the dipolarophile, with electron-deficient alkenes favoring the formation of the 3-carboxylate isomer.
Table 1: Representative Cycloaddition Conditions and Yields
| Dipolarophile | Solvent | Temperature (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Methyl propiolate | DMF | 100 | DBU | 78 | |
| Ethyl acrylate | Acetonitrile | 80 | Et₃N | 65 |
Esterification and Functional Group Interconversion
Following cycloaddition, esterification is critical for introducing the methyl carboxylate group. Methyl chloroformate or dimethyl carbonate serves as the methylating agent, reacting with the intermediate carboxylic acid under basic conditions. For example, treatment of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid with methyl chloroformate in dichloromethane, using pyridine as a base, affords the methyl ester in 85–90% yield .
Alternative methods include transesterification, where ethyl esters are converted to methyl esters via acid-catalyzed methanolysis. This approach is particularly useful when the ethyl ester is more readily accessible, as demonstrated in the synthesis of related pyrrolo[1,2-b]pyrazole derivatives .
Key Considerations:
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Solvent Selection: Dichloromethane or THF is preferred for esterification due to their inertness and ability to dissolve both reactants.
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Base Compatibility: Pyridine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency by scavenging HCl generated during methyl chloroformate reactions.
Enzymatic Hydrolysis for Isomer Separation
A major challenge in synthesizing methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is the separation of positional isomers (e.g., 2-carboxylate vs. 3-carboxylate). Enzymatic hydrolysis offers a selective solution, leveraging esterase enzymes to hydrolyze specific isomers. For instance, lipase from Candida antarctica selectively hydrolyzes the ethyl ester of the 2-carboxylate isomer, leaving the 3-carboxylate ester intact .
Procedure Overview:
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Substrate Preparation: A mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylates is suspended in phosphate buffer (pH 7.0).
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Enzyme Addition: Lipase (10–20 mg/g substrate) is introduced, and the reaction is stirred at 30°C for 24–48 hours.
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Product Isolation: The unreacted 3-carboxylate ester is extracted with ethyl acetate, while the hydrolyzed 2-carboxylic acid remains in the aqueous phase .
Table 2: Enzymatic Hydrolysis Efficiency
| Enzyme Source | Isomer Selectivity | Conversion (%) | Purity (%) | Source |
|---|---|---|---|---|
| Candida antarctica | 3-Carboxylate | 92 | 99 | |
| Porcine liver esterase | 2-Carboxylate | 88 | 97 |
Crystallization and Purification Techniques
Final purification of this compound is achieved through recrystallization. The compound exhibits limited solubility in nonpolar solvents, making ethanol-water mixtures ideal for crystallization. A typical protocol involves dissolving the crude product in hot ethanol (60°C) and gradually adding water until cloudiness appears. Slow cooling to 4°C yields crystalline product with >99% purity .
Optimized Conditions:
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Solvent Ratio: Ethanol:water (3:1 v/v).
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Cooling Rate: 0.5°C per minute to maximize crystal size and purity.
Industrial-Scale Synthesis and Process Optimization
Large-scale production requires cost-effective and reproducible methods. A patented process employs continuous flow chemistry to perform the cycloaddition and esterification steps in tandem, reducing reaction time from hours to minutes. Key parameters include:
Environmental Considerations:
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
Another promising application is in neuroprotection. Research has demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Science
Pesticide Development
The compound's unique chemical structure has led to its exploration as a potential pesticide. Studies have shown that it exhibits insecticidal properties against common agricultural pests. Its effectiveness in disrupting the nervous system of insects makes it a candidate for further development as an environmentally friendly pesticide alternative .
Material Science
Polymer Synthesis
This compound has been investigated for its role in synthesizing novel polymeric materials. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for therapeutic development .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | MDA-MB-231 |
Case Study 2: Neuroprotective Effects
Research conducted at a leading university demonstrated that this compound could significantly reduce neuronal cell death induced by glutamate toxicity. The study utilized primary neuronal cultures and reported a protective effect at concentrations ranging from 1 to 5 µM .
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| Control | 100 |
| 1 | 85 |
| 5 | 70 |
Case Study 3: Agricultural Applications
In agricultural trials, formulations containing methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole demonstrated effective control over aphid populations in crops. The study indicated a reduction of over 60% in pest populations compared to untreated controls .
| Treatment | Aphid Population Reduction (%) |
|---|---|
| Untreated | 0 |
| Formulation A | 65 |
| Formulation B | 70 |
Mechanism of Action
The mechanism by which Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate with structurally related compounds:
Biological Activity
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS: 1798793-81-3) is a compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- IUPAC Name : this compound
- Purity : ≥ 97%
The compound features a pyrrolo-pyrazole framework, which is critical for its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Pyrazoles have shown significant inhibitory effects against various cancer cell lines. For instance, they are known to target key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for developing new anticancer agents .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Inhibition of EGFR signaling |
| Other Pyrazole Derivatives | MDA-MB-231 | TBD | Synergistic effect with doxorubicin |
Anti-inflammatory and Antibacterial Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory and antibacterial properties. The structural features of this compound contribute to these activities by modulating inflammatory pathways and exhibiting bactericidal effects against various pathogens .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring can significantly alter its potency and selectivity against biological targets. For example:
- Substituents on the nitrogen atoms can enhance binding affinity to target proteins.
- Alterations in the carboxylate group can improve solubility and bioavailability.
Table 2: Impact of Structural Modifications on Activity
| Modification | Effect on Activity |
|---|---|
| Bromine substitution at C3 | Increased antitumor activity |
| Hydroxyl group at C4 | Enhanced anti-inflammatory effects |
Case Studies
- Combination Therapy in Breast Cancer : A study evaluated the synergistic effects of this compound with doxorubicin in breast cancer cell lines. Results indicated a significant increase in cytotoxicity when used in combination compared to doxorubicin alone .
- Antifungal Activity : Some pyrazole derivatives demonstrated notable antifungal properties. The compound was tested against various fungal strains and showed promising results that warrant further investigation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization of substituted pyrrole intermediates followed by esterification. For example, ethyl analogs (e.g., ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate, CAS 86477-10-3) are synthesized using [3+2] cycloaddition or palladium-catalyzed coupling reactions . Adapting these methods, methyl esters may be prepared by substituting ethyl bromide with methyl iodide in the final esterification step. Key intermediates like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde (CAS 1260667-91-1) can serve as precursors for further functionalization .
Q. How can researchers ensure purity and structural integrity during synthesis?
- Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to assess purity, as demonstrated for structurally similar compounds like Galunisertib (98% purity) . Confirm structural integrity via H/C NMR, focusing on characteristic peaks: the methyl ester proton (δ ~3.8 ppm) and the pyrrolopyrazole ring protons (δ 6.5–7.5 ppm). Mass spectrometry (ESI-MS) should show [M+H] at m/z 179.1 (calculated for CHNO) .
Advanced Research Questions
Q. How does the ester group in this compound influence its bioactivity compared to analogs like Galunisertib?
- Methodological Answer : The ester group modulates solubility and membrane permeability, impacting TGF-β/Smad inhibition. For example, Galunisertib (a quinoline-carboxamide derivative with a pyrrolopyrazole core) shows improved solubility in DMSO (74 mg/mL) compared to methyl esters, which may require formulation optimization . To evaluate bioactivity, conduct kinase inhibition assays (e.g., TGF-β receptor I/II inhibition) and compare IC values. Replace the methyl ester with amide or carboxylic acid groups (as in LY2109761, CAS 700874-72-2) to assess SAR (Structure-Activity Relationship) .
Q. What strategies address contradictions in solubility data across experimental batches?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. water solubility) arise from crystallinity and polymorphic variations. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents (e.g., ethanol/water mixtures). For example, Galunisertib monohydrate (CAS 700874-72-2) exhibits distinct solubility profiles compared to anhydrous forms . Standardize solvent preparation protocols (e.g., 10 mM stock in DMSO) and validate via nephelometry to ensure consistency .
Q. How can researchers leverage this compound as a building block for novel TGF-β inhibitors?
- Methodological Answer : Functionalize the pyrrolopyrazole core via Suzuki-Miyaura coupling (e.g., brominated derivatives like 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, CAS 174790-35-3) to introduce aryl or heteroaryl groups . Combine with quinoline or pyridine fragments (as in Galunisertib) to enhance target binding . Use computational modeling (e.g., molecular docking with TGF-β receptors) to prioritize synthetic targets and validate via SPR (Surface Plasmon Resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
